Product packaging for 16,19-cis-Murisolin(Cat. No.:)

16,19-cis-Murisolin

Cat. No.: B1247483
M. Wt: 580.9 g/mol
InChI Key: PYNFAPLXMQHUNR-KUZBYLHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16,19-cis-Murisolin is a mono-tetrahydrofuran (mono-THF) annonaceous acetogenin (ACG), a class of natural products known for their potent biological activities and complex structures . This compound is a stereoisomer of murisolin and has been synthesized for research purposes to study its mechanism of action and confirm its absolute stereochemistry, which has been revised through detailed analysis of stereoisomer libraries . Annonaceous acetogenins like this compound are recognized as the most potent known inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key protein in the mitochondrial electron transport chain . By inhibiting this complex, ACGs disrupt ATP production, leading to energy deprivation and apoptosis in highly active cells, most notably tumor cells . This primary mechanism also underlies the compound's investigated cytotoxic and antiproliferative effects against various cancer cell lines . Research indicates that ACGs can also inhibit the ubiquinone-linked NADH oxidase of cancerous cell plasma membranes, providing a dual-targeting approach . Due to this unique mechanism, which differs from most current anticancer drugs, annonaceous acetogenins such as this compound are considered promising candidates in anticancer research and have shown potential to overcome multi-drug resistant (MDR) tumors . In laboratory studies, this compound has demonstrated inhibitory activity against bovine heart mitochondrial complex I, with a potency comparable to other murisolin isomers . This product is presented as a characterized chemical tool for researchers exploring cancer biology, mitochondrial function, and the development of novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H64O6 B1247483 16,19-cis-Murisolin

Properties

Molecular Formula

C35H64O6

Molecular Weight

580.9 g/mol

IUPAC Name

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5S)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O6/c1-3-4-5-6-7-8-9-13-16-19-22-31(37)33-24-25-34(41-33)32(38)23-20-17-14-11-10-12-15-18-21-30(36)27-29-26-28(2)40-35(29)39/h26,28,30-34,36-38H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33-,34+/m0/s1

InChI Key

PYNFAPLXMQHUNR-KUZBYLHLSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]([C@@H]1CC[C@@H](O1)[C@@H](CCCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O

Synonyms

16,19-cis-murisolin
murisolin

Origin of Product

United States

Advanced Methodologies for Isolation and Definitive Structural Elucidation

Optimized Isolation Procedures from Biological Sources

16,19-cis-Murisolin is a mono-tetrahydrofuran (THF) acetogenin (B2873293) naturally found in the seeds of Annonaceae family plants, such as Asimina triloba (Paw Paw) and Annona muricata. uni-muenster.deresearchgate.netunimas.my The isolation of this compound from these biological matrices is a multi-step process designed to concentrate this specific lipophilic compound from a complex mixture of natural products.

The general procedure begins with the extraction of the ground seeds using a polar solvent, typically methanol (B129727), to draw out a broad range of compounds. thieme-connect.com This crude extract is then subjected to solvent-solvent partitioning. A common method involves partitioning the methanol extract between chloroform (B151607) and water. thieme-connect.com Due to their amphipathic and lipophilic nature, the acetogenins (B1209576), including this compound, are concentrated in the chloroform layer. thieme-connect.com

Further purification is achieved through a series of chromatographic techniques. thieme-connect.com Initial separation is often performed using gradient elution column chromatography over silica (B1680970) gel. This is followed by more refined methods such as flash chromatography or preparative thin-layer chromatography (TLC) to isolate fractions enriched with the target compound. thieme-connect.com The entire isolation process is often guided by bioassays, such as the brine shrimp lethality test, to track the fractions with the highest biological activity, which correspond to the presence of cytotoxic acetogenins like this compound. researchgate.netresearchgate.net

Isolation Step Technique/Solvent System Purpose
Extraction MethanolTo create a crude extract from the plant material (e.g., seeds). thieme-connect.com
Partitioning Chloroform/WaterTo concentrate lipophilic compounds, including acetogenins, in the chloroform phase. thieme-connect.com
Fractionation Column Chromatography (Silica Gel)To separate the concentrated extract into fractions based on polarity.
Purification Flash Chromatography, Preparative TLCTo achieve finer separation and isolate the target compound from closely related structures. thieme-connect.com

**2.2. Comprehensive Spectroscopic Techniques for Definitive Structure Determination

The structural complexity of this compound, particularly its multiple stereocenters, demands a combination of high-resolution spectroscopic methods for unambiguous characterization.

NMR spectroscopy is a cornerstone technique for elucidating the intricate structure of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are essential for establishing the carbon skeleton and the connectivity of protons and carbons. researchgate.net

However, a remarkable challenge in the murisolin (B1248456) series is that many of its diastereomers exhibit nearly identical ¹H NMR spectra under standard conditions. acs.orgnih.gov This spectral similarity arises from a local symmetry within the dihydroxy-tetrahydrofuran portion of the molecule, making the assignment of relative and absolute stereochemistry exceptionally difficult based on standard NMR data alone. acs.org

To overcome this limitation, chiral derivatizing agents are employed, with the Mosher's ester method being a prominent example. scribd.comresearchgate.net By reacting the hydroxyl groups of this compound with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), diastereomeric esters are formed. The analysis of the chemical shift differences (Δδ) in the ¹H NMR spectra of these Mosher esters allows for the assignment of the absolute configuration at the chiral centers. scribd.comresearchgate.net This derivatization breaks the spectral symmetry and provides the necessary data to differentiate between stereoisomers. acs.orgnih.gov The application of this method was critical in revising the initial stereochemical assignment of this compound to the correct RSSRRS diastereomer. acs.orgnih.gov

High-Resolution Mass Spectrometry (HR-MS) is indispensable for determining the precise elemental composition of this compound. By providing a highly accurate mass measurement, HR-MS confirms the molecular formula of the compound, which is a fundamental piece of data for structural elucidation. soton.ac.uk

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation patterns. The way the parent ion breaks down into smaller fragment ions upon collision-induced dissociation provides crucial information about the arrangement of its functional groups, such as the location of the tetrahydrofuran (B95107) ring, hydroxyl groups, and the γ-lactone moiety. researchgate.net This fragmentation data serves as a fingerprint that helps to confirm the proposed structure derived from NMR spectroscopy.

Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for determining absolute configuration. researchgate.net These techniques include Optical Rotation (OR), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD). researchgate.netmdpi.com

For complex and flexible molecules like this compound, interpreting chiroptical data can be challenging. The absolute configuration is often determined by comparing experimental ECD spectra with those predicted by quantum-chemical calculations. mdpi.com However, due to the large number of possible stereoisomers (64 for murisolin) and their spectral similarities, definitive assignment for the murisolin family has often relied on a combination of methods. acs.orgnih.gov

The synthesis of stereoisomer libraries has been a pivotal strategy. acs.orgacs.org By synthesizing multiple known stereoisomers of murisolin and comparing their spectroscopic data (NMR, HPLC, and chiroptical) with the natural product, researchers can unambiguously confirm the structure. acs.orgnih.gov This comparative approach was essential in confirming the structure of murisolin and revising the assignment of this compound, as insufficient data from the natural sample alone made it difficult to distinguish from another potential isomer. acs.org

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Analysis

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is not only crucial for isolation but also for the critical tasks of purity assessment and the separation of closely related isomers. High-Performance Liquid Chromatography (HPLC) is the primary tool used for this purpose.

Given the existence of numerous stereoisomers of murisolin with very similar polarities and structures, separating them is a significant analytical challenge. acs.org While some diastereomers are indistinguishable by ¹H NMR, they can often be resolved using specialized HPLC techniques. acs.orgnih.gov Chiral HPLC, which utilizes a chiral stationary phase, is particularly effective for separating enantiomers and diastereomers. walshmedicalmedia.com This technique has been successfully used to differentiate the 16 products of a murisolin stereoisomer library synthesis. acs.org

Another advanced strategy employed is fluorous mixture synthesis, where different stereoisomeric precursors are "tagged" with fluorous labels. nih.gov The mixture is carried through several synthetic steps, and then the isomers are separated (demixed) in the final stages using fluorous solid-phase extraction or HPLC, allowing for the efficient production and purification of individual stereoisomers. acs.orgacs.org Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for separating isomeric compounds that are difficult to resolve by conventional HPLC. uva.es

Technique Application in Context of this compound Purpose
High-Performance Liquid Chromatography (HPLC) Analysis of purified fractions and final product.Purity assessment and quantification.
Preparative HPLC Final purification step for isolating specific isomers.To obtain highly pure samples of this compound and its isomers for analysis.
Chiral HPLC Separation of stereoisomer libraries.To resolve and differentiate between multiple stereoisomers that may be indistinguishable by other methods like NMR. acs.orgnih.gov
Fluorous Mixture Synthesis / Chromatography Synthesis and separation of stereoisomer libraries.An efficient strategy to produce and isolate multiple pure stereoisomers for structural comparison and confirmation. nih.govacs.org
Supercritical Fluid Chromatography (SFC) Potential application for challenging isomer separations.To separate regioisomeric and stereoisomeric forms that are difficult to resolve with HPLC. uva.es

Biosynthetic Pathways and Precursor Analysis of 16,19 Cis Murisolin

Hypothesized Biosynthetic Routes to Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins (ACGs), including 16,19-cis-Murisolin, are a class of polyketide-derived natural products. nih.govresearchgate.net Their biosynthesis is believed to originate from long-chain fatty acids, typically containing 32 or 34 carbon atoms. nih.govbeilstein-journals.orgmdpi.comcore.ac.uk The central hypothesis posits that these fatty acid precursors undergo a series of oxidative cyclizations to form the characteristic tetrahydrofuran (B95107) (THF) rings. researchgate.net

The proposed pathway begins with a polyunsaturated fatty acid. This precursor is subjected to sequential epoxidation, followed by intramolecular cyclization of the epoxide intermediates, leading to the formation of the mono- or poly-THF ring systems. core.ac.ukresearchgate.net The stereochemistry of the resulting THF rings, such as the cis configuration found in this compound, is thought to be determined by the geometry (cis or trans) of the double bonds in the initial fatty acid precursor and the nature of the subsequent epoxidation and cyclization steps. core.ac.uk For instance, mono-THF acetogenins with two flanking hydroxyl groups are considered to be formed from cis-cis or trans-cis dienes through this epoxidation-cyclization cascade. core.ac.uk

The terminal γ-lactone ring, a hallmark of most acetogenins, is formed by the combination of the carboxylic acid end of the fatty acid chain with a 2-propanol unit. nih.govbeilstein-journals.orgcore.ac.uk The isolation of coriadienin, an acetogenin (B2873293) that retains two double bonds, provides significant evidence supporting this proposed biogenetic pathway from polyene precursors. core.ac.uk

Component Hypothesized Origin/Process Supporting Evidence
Carbon BackboneC32 or C34 Polyketide-derived fatty acidStructural analysis of over 400 isolated acetogenins. nih.govbeilstein-journals.org
THF Ring(s)Epoxidation of polyunsaturated fatty acid followed by intramolecular cyclization.Mechanistic studies on polyether biosynthesis in other natural products. researchgate.net
StereochemistryGeometry of double bonds in precursor and specific enzymatic control.Isolation of various stereoisomers (e.g., cis, trans) from natural sources. core.ac.uk
γ-Lactone RingCombination of the terminal carboxylic acid with a 2-propanol unit.Structural elucidation of numerous acetogenins. nih.govbeilstein-journals.orgcore.ac.uk

Enzymatic Steps and Gene Clusters Involved in Murisolin (B1248456) Biosynthesis

While the specific enzymatic machinery for this compound has not been fully elucidated, the biosynthesis of Annonaceous acetogenins is understood to be governed by enzymes typical of polyketide pathways. The core of this machinery involves Polyketide Synthases (PKS), which are responsible for constructing the long carbon backbone from simple acyl-CoA precursors like acetyl-CoA and propionyl-CoA. nih.govunh.edu

Following the assembly of the polyketide chain, a series of "tailoring" enzymes modify the structure to yield the final acetogenin. nih.govfrontiersin.org These modifications are crucial for creating the defining features of murisolin.

Key Enzymatic Steps:

Epoxidation: Cytochrome P450 monooxygenases or other epoxidases are hypothesized to introduce epoxide rings at specific double bonds along the polyunsaturated fatty acid chain. nih.gov

Cyclization: Epoxide hydrolases or specific cyclases likely catalyze the ring-opening of the epoxide and subsequent intramolecular attack to form the THF ring. The stereochemical outcome of this step is tightly controlled. researchgate.net

Hydroxylation: Additional hydroxyl groups are installed by hydroxylases at specific positions on the carbon chain. nih.gov

Lactonization: The formation of the terminal γ-lactone is an enzyme-catalyzed process, though the specific enzyme has not been identified.

The genes encoding these biosynthetic enzymes are typically organized into a contiguous stretch of DNA known as a Biosynthetic Gene Cluster (BGC). nih.govfrontiersin.orgnih.gov A BGC for an acetogenin like murisolin would be expected to contain the gene for a core PKS, along with genes for tailoring enzymes such as P450s, dehydrogenases, and cyclases. nih.govfrontiersin.org The expression of these genes is often controlled by a specific regulatory gene located within the cluster. nih.gov Although the BGC for murisolin has not been identified, analysis of fungal and bacterial genomes has revealed many BGCs responsible for producing other complex polyketides, providing a model for what to expect for acetogenins. unh.edufrontiersin.org

Enzyme Class Hypothesized Function in Murisolin Biosynthesis Gene Location
Polyketide Synthase (PKS)Assembly of the C32/C34 fatty acid backbone.Core gene within the BGC. nih.gov
Epoxidase (e.g., P450)Formation of epoxide intermediates from double bonds.Tailoring gene within the BGC. nih.gov
Cyclase / Epoxide HydrolaseCatalysis of THF ring formation from epoxides.Tailoring gene within the BGC. researchgate.net
HydroxylaseAddition of hydroxyl groups to the carbon chain.Tailoring gene within the BGC. nih.gov
Regulatory ProteinsControl the expression of the biosynthetic genes.Typically found within or near the BGC. nih.gov

Isotopic Labeling Strategies for Elucidating Biosynthetic Intermediates

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and unravel biosynthetic pathways. beilstein-journals.org This strategy involves feeding the producing organism, in this case a plant from the Annonaceae family, with substrates enriched with stable isotopes like ¹³C, ¹⁸O, or ²H. The positions of these isotopic labels in the final product, this compound, are then determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. beilstein-journals.orgnih.gov

Potential Labeling Strategies:

¹³C-Labeled Acetate (B1210297): Feeding with [1-¹³C]acetate or [2-¹³C]acetate would confirm the polyketide origin of the carbon backbone. Analysis of the ¹³C-¹³C coupling patterns in the resulting murisolin can reveal how the acetate units were linked together by the PKS.

¹⁸O-Labeled Molecular Oxygen (¹⁸O₂): Administering ¹⁸O₂ gas during biosynthesis would help determine the origin of the oxygen atoms in the hydroxyl and THF ether functionalities. Incorporation of ¹⁸O would provide direct evidence for the involvement of oxygenase enzymes, such as P450s, in their formation via an epoxide intermediate. researchgate.net

Deuterium (²H)-Labeled Precursors: Using deuterated fatty acids or water (D₂O) can provide insights into reduction and cyclization steps.

Modern methodologies, such as the IsoAnalyst platform, integrate parallel stable isotope labeling with high-resolution mass spectrometry and genomic data. nih.govresearchgate.net This approach can rapidly link labeled metabolites in a crude extract to their putative BGCs by correlating labeling patterns with predicted biosynthetic pathways, a strategy that could be pivotal in identifying the murisolin BGC. nih.govresearchgate.net

Chemoenzymatic Approaches to Murisolin Analogs

Chemoenzymatic synthesis leverages the high selectivity of enzymes for key transformations within a multi-step chemical synthesis route. nih.gov This hybrid approach is particularly valuable for constructing complex, stereochemically rich molecules like acetogenins and their analogs, potentially offering more efficient and stereoselective routes than purely chemical methods. nih.govacs.org

For the synthesis of murisolin analogs, a chemoenzymatic strategy could involve using an enzyme to create a key chiral intermediate, which is then elaborated through conventional organic synthesis. For example, lipases could be used for the kinetic resolution of racemic alcohols to establish early stereocenters, or oxidoreductases could be employed for stereoselective ketone reductions.

One reported strategy for synthesizing the THF cores of Annonaceous acetogenins utilizes a chemoenzymatic approach to produce the trans-THF ring structure. acs.org Similarly, a biocatalytic approach toward sorbicillinoids, which share some structural features with polyketides, employed a recombinantly produced enzyme for an enantioselective oxidative dearomatization as the key step. nih.gov These examples demonstrate the potential for developing a chemoenzymatic route to this compound or its analogs, where an enzyme could be used to stereoselectively form the dihydroxy-THF fragment, which is often the most challenging part of the molecule to synthesize. core.ac.uk Such strategies are critical for producing novel analogs for structure-activity relationship (SAR) studies to explore the chemical space around the natural product. nih.gov

Chemical Synthesis and Analog Design for 16,19 Cis Murisolin

Total Synthesis Strategies of 16,19-cis-Murisolin

The total synthesis of this compound and its parent compound, murisolin (B1248456), has been approached through several innovative routes, reflecting the evolution of synthetic methodologies. These strategies often feature the stereoselective construction of the core tetrahydrofuran (B95107) (THF) ring and the appended hydroxy-γ-lactone moiety.

Retrosynthetic Analysis and Key Stereoselective Transformations

A common retrosynthetic approach for this compound involves disconnecting the molecule into three key fragments: the terminal alkyl chain, the central mono-THF core, and the α,β-unsaturated γ-lactone portion. This convergent strategy allows for the independent synthesis of these building blocks, which are then coupled together in the final stages of the synthesis. researchgate.net

Key stereoselective transformations are crucial for establishing the defined stereochemistry of the multiple chiral centers within the molecule. Some of the pivotal reactions employed include:

Asymmetric Alkynylation: This reaction is utilized to construct the threo/trans/threo-type THF ring moiety with high stereoselectivity. beilstein-journals.orgthieme-connect.com For instance, the asymmetric alkynylation of an α-tetrahydrofuranic aldehyde with a diyne derivative can establish key stereocenters early in the synthesis. beilstein-journals.org

Sharpless Asymmetric Dihydroxylation (AD) and Epoxidation (AE): These powerful reactions are frequently used to introduce chirality into the linear precursors of the THF ring. core.ac.uk The AD reaction can create diols with specific stereochemistry, which can then undergo cyclization. The AE of allylic alcohols provides chiral epoxides that are versatile intermediates for THF ring formation. core.ac.uk

Enzymatic Desymmetrization: Lipase-mediated desymmetrization of meso-diols has been employed as a key step to furnish optically active intermediates for the synthesis of the murisolin class of acetogenins (B1209576). core.ac.uk

Transannular O-Heterocyclization: This highly stereoselective and metal-free transformation can introduce four stereocenters in a single step and has been a key feature in some total syntheses of murisolin and this compound. nih.govugr.es

Approaches to the Tetrahydrofuran (THF) Ring Construction

The construction of the central mono-THF ring with the correct relative and absolute stereochemistry is a significant challenge in the synthesis of this compound. Several methods have been developed to address this:

Iodoetherification: The iodoetherification of E-allylic alcohols can be used to stereoselectively construct the THF core. nih.gov

Oxidative Cyclization: Oxidative cyclization of diols using reagents like osmium tetroxide or ruthenium tetroxide provides an efficient route to the THF ring. beilstein-journals.org

Epoxide Ring-Opening: Intramolecular cyclization via the opening of a fragile epoxide by an internal alcohol is a common strategy to form the THF ring. core.ac.uk This approach often follows a Sharpless asymmetric epoxidation to set the initial stereocenter. core.ac.uk

Asymmetric Alkynylation and Stereodivergent THF Ring Formation: A systematic synthesis of diastereomeric THF ring cores has been developed utilizing asymmetric alkynylation followed by stereodivergent THF ring formation, allowing access to various stereoisomers. thieme-connect.com

Stereocontrolled Assembly of the Hydroxy-γ-lactone Moiety

The α,β-unsaturated γ-lactone moiety is a characteristic feature of Annonaceous acetogenins and is crucial for their biological activity. Its stereocontrolled assembly is a key aspect of the total synthesis.

Alkylation of a Lactone Precursor: The α,β-unsaturated γ-lactone segment can be synthesized through the alkylation of a pre-formed lactone with a suitable electrophile. beilstein-journals.org

Ruthenium-Catalyzed Alder-Ene Reaction: A ruthenium-catalyzed Alder-ene reaction has been used to install the butenolide ring. beilstein-journals.org

Coupling and Cyclization: The lactone can be formed by coupling a terminal alkyne-containing fragment with a suitable partner, followed by cyclization. For instance, a Sonogashira cross-coupling reaction can be employed to connect the THF-containing fragment with the γ-lactone precursor. beilstein-journals.org

Convergent and Linear Synthetic Pathways

Both convergent and linear strategies have been successfully applied to the total synthesis of this compound and its isomers.

Convergent Synthesis: This is the more common approach, where the molecule is assembled from several independently synthesized fragments. researchgate.net This strategy is generally more efficient and flexible, allowing for the synthesis of analogs by simply varying one of the building blocks. researchgate.net For example, the THF core, the γ-lactone segment, and the aliphatic chain can be synthesized in parallel and then coupled together using reactions like the Nozaki-Hiyama-Kishi reaction or Wittig-type reactions. nih.gov

Linear Synthesis: In a linear synthesis, the molecule is built up step-by-step from a single starting material. While this can be less efficient for complex molecules, it can sometimes be more straightforward to execute. Some syntheses may incorporate elements of both linear and convergent approaches. researchgate.net

Synthetic StrategyKey FeaturesAdvantages
Convergent Independent synthesis of key fragments (THF core, lactone, alkyl chain) followed by late-stage coupling.High efficiency, flexibility for analog synthesis. researchgate.net
Linear Step-wise construction of the molecule from a single starting material.Can be more direct for certain targets.
Mixed Combines elements of both linear and convergent pathways. researchgate.netBalances efficiency and directness. researchgate.net

Semi-Synthesis and Derivatization Methodologies for this compound

While total synthesis provides access to the natural product and its isomers, semi-synthesis and derivatization of the natural product itself (or a closely related synthetic intermediate) are valuable for exploring structure-activity relationships (SAR). These studies often involve modification of the hydroxyl groups or the lactone moiety. beilstein-journals.orgnih.gov

Reported derivatizations of acetogenins include the formation of:

Esters: Acylation of the hydroxyl groups can provide insights into their importance for biological activity. beilstein-journals.org

Amines: Replacement of hydroxyl groups with amino functionalities can lead to analogs with different properties. beilstein-journals.org

Glycosylated Acetogenins: The attachment of sugar moieties can influence the solubility and bioavailability of the compounds. beilstein-journals.org

These semi-synthetic modifications are crucial for developing a deeper understanding of the pharmacophore of the murisolin class of compounds. beilstein-journals.orgnih.gov

Design and Synthesis of Structural Analogues and Stereoisomer Libraries of this compound

The synthesis of structural analogues and stereoisomer libraries of this compound is a powerful tool for probing the structural requirements for its biological activity. beilstein-journals.orgnih.gov

Fluorous Mixture Synthesis: This technique has been employed to create libraries of stereoisomers of murisolin. nih.govacs.org By tagging different stereoisomeric precursors with fluorous tags, a mixture can be carried through a synthetic sequence. The final products are then separated based on their fluorine content, allowing for the efficient generation of a library of pure stereoisomers. acs.orgacs.org

Combinatorial Coupling: A convergent strategy based on the combinatorial coupling of diastereomeric fragments allows for the efficient and versatile production of various stereoisomers. researchgate.net

Simplified Mimics and Chimeras: The design and synthesis of simplified structural analogues and chimeric molecules, which combine features from different acetogenins, have also been reported. beilstein-journals.orgnih.gov These studies help to identify the minimal structural elements required for biological activity.

The synthesis of these libraries has been instrumental in confirming the structure of murisolin and has provided valuable data for understanding the SAR of this class of compounds. acs.org For instance, the synthesis of a 28-member stereoisomer library of murisolins has been reported.

Analog TypePurposeKey Synthetic Approach
Stereoisomer Libraries To investigate the influence of stereochemistry on biological activity.Fluorous mixture synthesis, combinatorial coupling. nih.govacs.org
Simplified Mimics To identify the minimal structural requirements for activity.Synthesis of truncated or simplified structures. beilstein-journals.org
Chimeras To explore new pharmacological profiles by combining structural features.Coupling of fragments from different natural products. beilstein-journals.org

Rationale for Targeted Structural Modifications

The compound this compound belongs to the annonaceous acetogenins, a large family of polyketide natural products known for their significant biological activities, particularly their high cytotoxicity against various cancer cell lines. acs.org This inherent potency makes them compelling lead structures for the development of new therapeutic agents. acs.orgthieme-connect.com However, the complexity of their natural structure necessitates chemical synthesis and modification to explore and optimize their potential. The primary rationales for undertaking targeted structural modifications of this compound and related acetogenins are to elucidate structure-activity relationships (SAR), simplify the molecular architecture for improved synthetic accessibility, and probe the molecular mechanism of action. beilstein-journals.orgresearchgate.net

A significant driver for creating analogs is to understand how specific structural features contribute to biological activity. Annonaceous acetogenins are thought to exert their cytotoxic effects by inhibiting the mitochondrial NADH dehydrogenase (Complex I) of the electron transport chain. acs.org Modifications to the core structure, such as altering the stereochemistry of the tetrahydrofuran (THF) ring, changing the functional groups on the alkyl chain, or modifying the α,β-unsaturated γ-lactone ring, are performed to identify the key pharmacophores responsible for this inhibition. acs.orgresearchgate.net For instance, research has shown that the entire structure of these compounds appears to be strictly recognized by their target molecule, as most synthetic analogs with significant alterations exhibit reduced activity. jst.go.jp

Furthermore, creating a library of stereoisomers has been a crucial strategy. The synthesis of various diastereomers of murisolin, including this compound, allows for a systematic evaluation of how the spatial arrangement of hydroxyl and ether functionalities influences cytotoxicity. beilstein-journals.orgacs.org These studies provide valuable guiding principles for simplifying the complex acetogenin (B2873293) structure while retaining biological function, which is essential for designing more synthetically feasible and potentially more effective anticancer agents. researchgate.net Modified analogues are also instrumental in verifying hypotheses about the modes of action beyond Complex I inhibition, such as the role of Ca2+ chelation in cytotoxicity. acs.orgthieme-connect.com

Synthesis of Specific Functionalized Derivatives for Mechanistic Studies

The synthesis of functionalized derivatives of this compound is essential for probing its mechanism of action and improving its therapeutic profile. These synthetic efforts leverage advanced organic chemistry techniques to create specific analogs with targeted modifications.

One key synthetic strategy involves the stereodivergent construction of the core tetrahydrofuran (THF) ring system. A notable method is the use of a transannular O-heterocyclization, a highly stereoselective and metal-free transformation that can introduce four stereocenters in a single step. acs.orgnih.gov This approach was pivotal in the total synthesis of both Murisolin and this compound, allowing for a late-stage separation of the synthetic routes to each diastereomer. acs.orgresearchgate.netnih.gov The process begins with a bicyclic precursor, which undergoes oxidative ring opening, functional group manipulation, and then a cis-dihydroxylation. The resulting diastereomeric intermediates are separated, leading to the respective THF cores of Murisolin and this compound. acs.org

Another powerful technique is the systematic synthesis of diastereomeric THF ring cores utilizing asymmetric alkynylation and subsequent stereodivergent THF ring formation as key steps. thieme-connect.com This methodology has been successfully applied to the total syntheses of murisolin, this compound, and other related acetogenins, demonstrating its utility in creating a variety of stereoisomers for biological evaluation. thieme-connect.com

Specific examples of functionalized derivatives synthesized for mechanistic studies include fluorinated and desmethyl analogs.

C2′-Fluorinated Analogs : A C2′-fluorinated analog of murisolin was designed and synthesized to investigate the role of the butenolide moiety in the molecule's bioactivity. researchgate.net The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of the molecule, providing insights into its interaction with biological targets.

The synthesis of these derivatives provides crucial tools for understanding the intricate relationship between the structure of this compound and its biological function.

Table 1: Key Synthetic Strategies for this compound and its Analogs

Synthetic Method Key Features Application References
Transannular O-Heterocyclization Highly stereoselective, metal-free, introduces four stereocenters in one step. Total synthesis of Murisolin and this compound. acs.org, nih.gov, ugr.es, acs.org
Asymmetric Alkynylation & Stereodivergent THF Ring Formation Systematic synthesis of various mono- and bis-THF core diastereomers. Total synthesis of murisolin, this compound, and longimicin D. thieme-connect.com

Table 2: Examples of Synthesized Functionalized Derivatives

Derivative Modification Purpose of Synthesis Key Findings References
C2'-Fluorinated Murisolin Analog Introduction of a fluorine atom at the C2' position of the butenolide ring. To evaluate the effect on tumor-growth inhibitory action. Data on its specific activity helps in understanding the butenolide's role. researchgate.net
Desmethyl Analog Removal of a methyl group from the core structure. To investigate SAR and the importance of the methyl group for cytotoxicity. Exhibited weaker cytotoxicity but retained anti-tumor activity, suggesting the potential for structural simplification. jst.go.jp

Mechanism of Action Studies at the Molecular and Cellular Level

Identification of Molecular Targets and Ligand-Binding Interactions

The identification of specific molecular targets is crucial to understanding the pharmacological profile of a compound. For 16,19-cis-Murisolin, research has pinpointed a key mitochondrial enzyme as its primary target.

Enzyme Inhibition Kinetics and Characterization (e.g., Mitochondrial Complex I)

Studies have confirmed that this compound is a potent inhibitor of mitochondrial complex I. nih.govscielo.br Research by Hattori et al. (2006) involved the chemical synthesis of (15R, 16R, 19S, 20S)-16,19-cis-Murisolin and subsequent examination of its inhibitory effects on bovine heart mitochondrial complex I. The study concluded that this compound exhibited almost the same level of inhibitory activity as Murisolin (B1248456) and (15R, 16R, 19R, 20S)-Murisolin A. nih.govehime-u.ac.jpresearchgate.net

Annonaceous acetogenins (B1209576), as a class, are among the most potent inhibitors of mitochondrial complex I, often exhibiting IC50 values in the nanomolar range. core.ac.uknih.gov The inhibition kinetics for this class of compounds are complex and can vary between different acetogenins, suggesting differential binding modes within the same general pocket. znaturforsch.comnih.gov

Below is a table summarizing the inhibitory action of this compound and related compounds as described in the literature.

CompoundTargetSource of EnzymeInhibitory ActivityReference
This compound Mitochondrial Complex IBovine Heart"Almost the same activity" as Murisolin and Murisolin A nih.govehime-u.ac.jp
MurisolinMitochondrial Complex IBovine HeartPotent Inhibitor nih.govehime-u.ac.jp
(15R, 16R, 19R, 20S)-Murisolin AMitochondrial Complex IBovine HeartPotent Inhibitor nih.govehime-u.ac.jp

Cellular Thermal Shift Assays (CETSA) for Target Engagement

There is no specific information in the reviewed literature regarding the use of Cellular Thermal Shift Assays (CETSA) to confirm the engagement of this compound with its target, mitochondrial complex I, in a cellular environment.

CETSA is a powerful technique used to verify drug-target interactions in intact cells. nih.govacs.orgunivr.itresearchgate.netmdpi.comnih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. acs.orgunivr.itnih.gov When a ligand binds to its target protein, the protein's melting temperature (Tagg) typically increases. This stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein. A shift in the melting curve to higher temperatures in the presence of the ligand confirms target engagement.

A hypothetical CETSA result for a mitochondrial complex I inhibitor is presented in the table below.

TreatmentTemperature (°C)% Soluble Target Protein
Vehicle40100
Vehicle5085
Vehicle6050
Vehicle7020
Vehicle805
This compound 40100
This compound 5098
This compound 6080
This compound 7045
This compound 8015

Note: This table is hypothetical and for illustrative purposes only.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The inhibition of mitochondrial complex I by this compound initiates a cascade of downstream cellular events, ultimately impacting cell viability and function.

Analysis of Downstream Transcriptomic and Proteomic Changes

Specific transcriptomic and proteomic studies detailing the downstream effects of this compound treatment are not currently available in the scientific literature. However, studies on other mitochondrial complex I inhibitors can provide insights into the expected cellular responses.

Inhibition of mitochondrial respiration is a significant cellular stressor that is known to trigger widespread changes in gene and protein expression. nih.govresearchgate.netnih.govmdpi.com These changes are often mediated by stress-responsive signaling pathways. For instance, the activation of transcription factors such as ATF4 (Activating Transcription Factor 4) is a common response to mitochondrial dysfunction, leading to the upregulation of genes involved in amino acid synthesis, stress response, and apoptosis. researchgate.net

A representative table of expected changes in protein expression following treatment with a mitochondrial inhibitor is provided below.

ProteinCellular ProcessExpected Change
ATF4Stress ResponseUpregulation
CHOPApoptosisUpregulation
Caspase-3ApoptosisActivation (Cleavage)
NDUFS1 (Complex I Subunit)Oxidative PhosphorylationNo significant change in expression
COX4 (Complex IV Subunit)Oxidative PhosphorylationPotential compensatory changes

Note: This table represents expected outcomes based on the known effects of mitochondrial inhibitors and is not based on specific data for this compound.

Modulation of Cellular Bioenergetics and Metabolic Pathways

The primary consequence of mitochondrial complex I inhibition by Annonaceous acetogenins, including this compound, is the disruption of cellular bioenergetics. nih.govunivr.it By blocking the electron transport chain, these compounds inhibit the production of ATP, the cell's primary energy currency. nih.govbeilstein-journals.org This ATP depletion is particularly detrimental to cells with high energy demands, such as cancer cells. nih.govbeilstein-journals.org

This disruption in energy metabolism can lead to a metabolic shift in the cell, which may involve an increased reliance on glycolysis for ATP production, a phenomenon known as the Warburg effect. However, the profound inhibition of mitochondrial function by potent complex I inhibitors often leads to an energy crisis that cannot be compensated for by glycolysis alone, ultimately triggering apoptotic cell death. nih.govijper.org

The table below illustrates the expected impact of a mitochondrial complex I inhibitor on key bioenergetic parameters.

ParameterEffectConsequence
Oxygen Consumption Rate (OCR)DecreaseInhibition of mitochondrial respiration
ATP ProductionDecreaseCellular energy crisis
Extracellular Acidification Rate (ECAR)Potential IncreaseCompensatory shift to glycolysis
Mitochondrial Membrane PotentialDissipationInduction of apoptosis

Note: This table is based on the established effects of mitochondrial complex I inhibitors.

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights

The biological activity of this compound, like other annonaceous acetogenins, is largely attributed to its ability to inhibit the mitochondrial NADH-ubiquinone oxidoreductase (Complex I). acs.orgthieme-connect.com This inhibition disrupts the electron transport chain, leading to a depletion of ATP, particularly in cancer cells which have high energy demands. acs.org This mechanism is a focal point for understanding the potent cytotoxic effects of this class of compounds. thieme-connect.comnih.gov Structure-activity relationship (SAR) studies have been instrumental in dissecting the roles of different parts of the molecule in this process.

Correlation of Stereochemical Features with Molecular Target Binding

The stereochemistry of the tetrahydrofuran (B95107) (THF) ring and its flanking hydroxyl groups is a critical determinant of the biological activity of murisolin and its isomers. The synthesis of various stereoisomers of murisolin has enabled detailed investigations into how spatial arrangement affects cytotoxicity.

The total synthesis of murisolin, natural (15R,16R,19S,20S)-16,19-cis-murisolin, and unnatural this compound has been accomplished, providing access to these compounds for biological evaluation. nih.govbeilstein-journals.org Further research has led to the creation of extensive stereoisomer libraries of murisolins, allowing for a systematic analysis of the impact of stereochemistry on activity. acs.orgbeilstein-journals.org

Studies on different isomers have shown that the relative and absolute configurations of the chiral centers in the mono-THF core significantly influence the inhibitory action on bovine heart mitochondrial complex I. acs.orgacs.org For instance, the arrangement of substituents on the THF ring can affect how the molecule fits into the binding pocket of its target protein. While detailed binding data for every isomer is not always available, the general trend in acetogenins indicates that specific stereochemical arrangements lead to more potent inhibition. acs.org The synthesis of a 28-member stereoisomer library of murisolins revealed that while many isomers have nearly identical NMR spectra, their biological activities can differ, underscoring the importance of stereochemistry in target interaction. acs.org

Table 1: Cytotoxicity Data of Selected Murisolin Isomers

CompoundStereochemistryCytotoxic Activity (ED50 in µg/mL)
Murisolin(15R, 16R, 19R, 20R) - threo/trans/threoHighly potent against various cancer cell lines. bbrc.inresearchgate.net
This compound(15R, 16R, 19S, 20S) - threo/cis/threoShows strong cytotoxicity against six human tumor cell lines. researchgate.netuni-muenster.de
Murisolin A(15R, 16R, 19R, 20S)Also exhibits potent and selective cytotoxicities. researchgate.net

Note: Specific ED50 values are often cell-line dependent and may vary across different studies. The table provides a qualitative comparison based on available literature.

Delineation of Critical Pharmacophore Elements

The pharmacophore of annonaceous acetogenins, including this compound, can be broken down into several key components that are essential for their biological activity.

The primary elements of the acetogenin (B2873293) pharmacophore are:

The α,β-unsaturated γ-lactone ring: This moiety is crucial for the biological activity. It is believed to interact with the target protein, potentially through Michael addition. jst.go.jpbionorte.org.br

The long alkyl chain: This hydrophobic chain contributes to the molecule's ability to insert into the mitochondrial membrane, bringing the active moieties into proximity with their target, Complex I. thieme-connect.com

Hydroxyl groups: The hydroxyl groups flanking the THF ring, as well as any others along the alkyl chain, play a significant role in the interaction with the target protein, likely through hydrogen bonding. mdpi.com

The combination of a hydrophobic tail and a polar head (containing the THF and lactone rings) is a defining characteristic of this class of compounds and is central to their mechanism of action.

Computational Modeling and Docking Studies for Predictive SAR

While specific computational studies solely focused on this compound are not extensively reported, the broader class of annonaceous acetogenins has been the subject of numerous in silico investigations. These studies provide a framework for understanding the potential interactions of this compound with its targets. nih.govinformahealthcare.com

Molecular docking studies have been employed to predict the binding modes of various acetogenins with their targets, most notably the ND1 subunit of mitochondrial complex I. bbrc.inacs.orgresearchgate.net These studies help to visualize how the different pharmacophoric elements interact with the amino acid residues in the binding pocket. For instance, docking studies have shown that the hydroxyl groups and the lactone ring can form key hydrogen bonds, while the alkyl chain orients within hydrophobic regions of the target. nih.gov

These computational models can predict the binding affinity of different stereoisomers, providing a theoretical basis for the observed differences in their biological activities. nih.gov Molecular dynamics simulations have also been used to assess the stability of the ligand-protein complexes over time, further validating the predicted binding modes. bbrc.ininformahealthcare.com Such predictive SAR studies are valuable tools for guiding the synthesis of new, potentially more potent analogues of acetogenins like this compound.

Advanced Analytical Methodologies for 16,19 Cis Murisolin Research

Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS/MS) for Metabolite Profiling

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools in the study of complex natural product extracts from which compounds like 16,19-cis-Murisolin are isolated. The coupling of liquid chromatography's separation power with the high sensitivity and specificity of mass spectrometry allows for the detailed profiling of metabolites in a given sample. sigmaaldrich.comjmb.or.kr

In the context of this compound research, LC-MS/MS (tandem mass spectrometry) serves multiple purposes. Initially, it is used in the dereplication process to rapidly identify known acetogenins (B1209576) in a crude extract, thus avoiding their redundant isolation. jmb.or.kr For novel compounds, high-resolution mass spectrometry (HR-MS) provides accurate mass measurements, enabling the determination of the elemental composition. jmb.or.kr

Metabolite profiling using LC-MS/MS involves separating the components of a biological extract on an LC column, followed by ionization (commonly via Electrospray Ionization, ESI) and analysis by the mass spectrometer. The MS/MS capability allows for the fragmentation of selected precursor ions, generating characteristic product ion spectra. jmb.or.krmdpi.com These fragmentation patterns serve as fingerprints for specific structural motifs within the acetogenin (B2873293) class, aiding in the identification of known compounds and the structural characterization of new ones. While specific metabolite profiling studies focused on the biotransformation of this compound are not extensively documented in public literature, the methodology is standard in natural product drug discovery. sigmaaldrich.comthermofisher.com

Table 1: Generalized Workflow for LC-MS/MS Metabolite Profiling

StepDescriptionKey Parameters & Considerations
Sample PreparationExtraction of metabolites from the biological matrix (e.g., plant material, microbial culture, plasma).Solvent system choice (e.g., ethanol, methanol (B129727), chloroform); extraction method (e.g., maceration, sonication).
LC SeparationChromatographic separation of the extract's components.Column chemistry (e.g., C18, HILIC); mobile phase gradient; flow rate; column temperature. mdpi.com
IonizationGeneration of gas-phase ions from the eluted analytes.ESI in positive or negative mode; capillary voltage; gas temperature. jmb.or.kr
MS Analysis (Full Scan)Detection of all ions within a specified mass range to obtain mass-to-charge (m/z) ratios.Mass range; scan rate; use of high-resolution instruments (e.g., Q-TOF, Orbitrap). mdpi.com
MS/MS Analysis (Tandem MS)Isolation of a specific precursor ion and fragmentation to produce a product ion spectrum.Collision energy; selection of precursor ions; fragmentation pattern analysis. jmb.or.kr
Data ProcessingPeak detection, alignment, and comparison against spectral databases for identification.Software tools (e.g., Mass Frontier); database matching (e.g., METLIN, GNPS).

Advanced NMR Techniques for Conformational Analysis and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of complex organic molecules like this compound. acs.org Beyond establishing the basic carbon-hydrogen framework, advanced NMR experiments are critical for determining the relative stereochemistry and analyzing the molecule's three-dimensional conformation in solution.

The structural confirmation of acetogenins relies heavily on a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : Correlates directly bonded carbon-hydrogen pairs (¹³C-¹H).

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Detects through-space interactions between protons that are close in proximity, providing key information for determining relative stereochemistry and preferred conformations. soton.ac.uk

Due to the high number of stereocenters in murisolin (B1248456) isomers, determining the absolute configuration is a significant challenge. A key strategy involves the use of chiral derivatizing agents, most notably Mosher's esters (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.netnih.gov By creating diastereomeric esters at the hydroxyl groups and analyzing the changes in the ¹H and ¹⁹F NMR chemical shifts, the absolute configuration of the carbinol centers can be assigned. nih.govd-nb.info Extensive studies on a synthetic library of 28 murisolin stereoisomers and their tris-Mosher ester derivatives have been conducted to create a comprehensive spectral database, which allows for the confident assignment of unknown murisolin structures by spectral matching. nih.govacs.org This work led to the revision of the originally proposed stereochemistry for this compound to the RSSRRS diastereomer. nih.govacs.orgresearchgate.net

Table 2: Application of Advanced NMR Techniques in this compound Research

NMR TechniquePrimary ApplicationInformation Obtained for this compound
1D ¹H and ¹³C NMRBasic structural characterization.Chemical shifts, integration, and coupling constants of all protons and carbons. beilstein-journals.org
2D COSYEstablishing H-H connectivity.Mapping the spin systems of the alkyl chains and the tetrahydrofuran (B95107) (THF) ring.
2D HSQC/HMQCAssigning protons to their attached carbons.Unambiguous assignment of ¹H and ¹³C signals for each CHn group.
2D HMBCLong-range H-C connectivity.Connecting the THF core to the flanking alkyl chains and the terminal γ-lactone ring.
2D NOESY/ROESYConformational analysis and stereochemistry.Determining the relative configuration of substituents on the THF ring (e.g., cis/trans). soton.ac.uk
Mosher's Method (¹H, ¹⁹F NMR)Determining absolute configuration.Assignment of the absolute stereochemistry at the C4, C15, and C20 hydroxyl centers. nih.gov

X-ray Crystallography of this compound-Target Complexes

X-ray crystallography provides the most definitive, atomic-resolution three-dimensional structure of a molecule. thieme-connect.com For complex natural products like acetogenins, obtaining a crystal structure is the gold standard for unambiguously determining both the relative and absolute stereochemistry. soton.ac.uk However, acetogenins are often isolated as oils or waxes due to their long, flexible alkyl chains, which makes them notoriously difficult to crystallize. soton.ac.uk

While the synthesis of this compound has been reported, and X-ray diffraction analysis was mentioned in the study, this was likely for a smaller, crystalline synthetic intermediate rather than the final natural product. acs.orgugr.es The structure of some other acetogenins has been confirmed through the crystallography of derivatives, such as a p-bromophenylurethane derivative, which enhances the likelihood of crystallization and introduces a heavy atom for easier phase determination. thieme-connect.com

The characterization of a this compound-target complex via X-ray crystallography presents an even greater challenge. The primary target of many cytotoxic acetogenins is the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a very large, multi-subunit membrane protein complex. beilstein-journals.orgnih.gov Co-crystallizing a small molecule ligand with such a complex is an exceptionally difficult and low-throughput endeavor. To date, no crystal structure of this compound—or any acetogenin—bound to mitochondrial complex I has been reported in the literature. Research in this area often relies on computational methods, such as molecular docking, to predict the binding mode and interactions within the target's active site. frontiersin.org

Table 3: Information Potentially Derivable from X-ray Crystallography

ParameterDescriptionSignificance for this compound Research
3D Atomic CoordinatesThe precise x, y, z position of every non-hydrogen atom in the crystal lattice.Unambiguous confirmation of the molecular structure and absolute stereochemistry.
Bond Lengths & AnglesThe distances between bonded atoms and the angles between adjacent bonds.Confirms the molecular geometry and can reveal areas of strain.
Torsion AnglesThe dihedral angles that define the conformation of the molecule in the solid state.Provides a snapshot of a low-energy conformation of the flexible alkyl chains and THF ring.
Intermolecular InteractionsNon-covalent interactions (e.g., hydrogen bonds, van der Waals forces) in the crystal.Reveals how molecules pack and interact with each other or with a co-crystallized target.
Binding Site Geometry (for a complex)The precise architecture of the protein's active site with the bound ligand.Would definitively identify the specific amino acid residues that interact with this compound.

Microcalorimetry and Label-Free Biosensors for Binding Kinetics

Understanding the molecular recognition between this compound and its biological target(s) requires quantitative measurement of their binding affinity, kinetics, and thermodynamics. Microcalorimetry and label-free biosensors are powerful techniques for this purpose, as they monitor binding events in real-time without the need for fluorescent or radioactive labels that could alter the interaction. nih.govmdpi.com

Isothermal Titration Calorimetry (ITC) is a microcalorimetry technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. thieme-connect.com In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. This complete thermodynamic profile provides deep insight into the forces driving the interaction. For example, ITC has been used to demonstrate that other mono-THF acetogenins can form complexes with calcium ions. thieme-connect.comresearchgate.net

Label-Free Biosensors , such as those based on Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), are optical techniques that measure changes in refractive index or light interference at a sensor surface. nih.govsartorius.com In a typical setup, the target protein is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the immobilized target causes a change in the sensor signal, which is recorded in real-time. This allows for the direct measurement of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated (Kd = koff/kon). These kinetic parameters are crucial for understanding the dynamic nature of the drug-target interaction. nih.gov

Table 4: Comparison of ITC and Label-Free Biosensor Techniques

FeatureIsothermal Titration Calorimetry (ITC)Label-Free Biosensors (e.g., SPR, BLI)
PrincipleMeasures heat change upon binding in solution.Measures change in optical properties (e.g., refractive index) upon binding at a surface. nih.gov
Primary OutputBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Association rate (kon), dissociation rate (koff), binding affinity (Kd).
Sample StateBoth interactants are in solution, label-free.One interactant (target) is immobilized on a sensor surface; analyte is in solution, label-free. nih.gov
Key AdvantageProvides a complete thermodynamic profile of the binding interaction in a single experiment.Provides real-time kinetic data (on- and off-rates); often higher throughput. nih.gov
ConsiderationCan be more sample-consuming; requires soluble and stable components.Immobilization of the target may affect its conformation/activity; potential for mass transport limitations. mdpi.com

Future Directions and Emerging Research Avenues for 16,19 Cis Murisolin

Exploration of Undiscovered Biosynthetic Potential and Metabolic Engineering

The biosynthesis of Annonaceous acetogenins (B1209576), including 16,19-cis-Murisolin, is believed to follow a polyketide pathway. sysrevpharm.org This involves the sequential condensation of small carboxylic acid units, followed by a series of enzymatic modifications such as reductions, cyclizations, and hydroxylations to form the final complex structure. sysrevpharm.orgutexas.edu The tetrahydrofuran (B95107) (THF) rings, a characteristic feature of many acetogenins, are thought to be formed through the epoxidation of polyene precursors followed by cyclization. sysrevpharm.org The stereochemistry of the final product is determined by the configuration of the initial double bonds in the fatty acid chain. sysrevpharm.org

Future research will likely focus on elucidating the specific enzymes and genetic pathways responsible for the biosynthesis of this compound. A deeper understanding of these polyketide synthases (PKSs) and tailoring enzymes opens the door to metabolic engineering. By manipulating the genes encoding these enzymes, it may be possible to produce novel analogs of this compound with improved properties. utexas.eduutexas.educonicet.gov.ar This could involve altering the stereochemistry, modifying the length of the hydrocarbon chain, or introducing new functional groups. utexas.eduutexas.edu The creation of chimeric PKSs, by combining modules from different biosynthetic pathways, represents a powerful strategy for generating "unnatural" natural products with potentially enhanced or novel biological activities. utexas.edu

Table 1: Key Aspects of Acetogenin (B2873293) Biosynthesis and Engineering Potential

AspectDescriptionFuture Research Focus
Precursor Pathway Polyketide synthesis from long-chain fatty acids (C32 or C34). sysrevpharm.orgIdentification of specific starter and extender units for this compound.
Key Enzymes Polyketide Synthases (PKSs), epoxidases, cyclases. sysrevpharm.orgutexas.eduIsolation and characterization of the complete enzymatic machinery.
Stereochemical Control Configuration of double bonds in the precursor determines the final stereochemistry of THF rings and hydroxyl groups. sysrevpharm.orgUnderstanding the mechanisms of stereocontrol by tailoring enzymes.
Metabolic Engineering Modification of PKS genes and other biosynthetic genes to create novel structures. utexas.educonicet.gov.arDevelopment of heterologous expression systems for producing this compound and its analogs.

Development of Novel Stereoselective Synthetic Methodologies

The complex stereochemistry of this compound, with its multiple chiral centers, presents a significant challenge for total synthesis. Several research groups have successfully synthesized murisolin (B1248456) and its stereoisomers, including the 16,19-cis variant. beilstein-journals.orgresearchgate.net These syntheses often rely on stereoselective reactions to construct the key structural motifs, such as the tetrahydrofuran ring and the butenolide lactone.

Future efforts in this area will likely focus on the development of more efficient and highly stereoselective synthetic methods. This includes the use of novel catalysts and reagents to control the formation of specific stereoisomers. nd.edufrontiersin.org For instance, transannular O-heterocyclization has been explored as a highly stereoselective, metal-free method to introduce multiple stereocenters in a single step during the synthesis of murisolin and this compound. researchgate.net Another approach involves the use of fluorous mixture synthesis to create libraries of stereoisomers for structure-activity relationship studies. beilstein-journals.orgacs.org The development of iterative synthetic strategies, inspired by the modular nature of polyketide biosynthesis, could also provide a more streamlined approach to constructing these complex molecules and their analogs. frontiersin.org

Table 2: Selected Synthetic Strategies for Murisolin and its Isomers

StrategyKey FeaturesReference
Asymmetric Alkynylation and THF Ring Formation Utilizes asymmetric alkynylation to set key stereocenters, followed by stereodivergent THF ring formation. researchgate.netTanaka's Group (2004) beilstein-journals.org
Fluorous Mixture Synthesis Employs fluorous tags to encode stereochemical information, allowing for the synthesis and separation of a library of isomers. beilstein-journals.orgacs.orgCurran's Group (2004) beilstein-journals.orgumich.edu
Sharpless Asymmetric Dihydroxylation Uses AD-mix reagents to introduce chirality and form the THF ring precursors. beilstein-journals.orgMakabe's Group (2006) beilstein-journals.org
Transannular O-Heterocyclization A highly stereoselective and metal-free cyclization to form the core structure. researchgate.netuni-muenster.deHaufe's Group (2012) uni-muenster.de

Integration of Artificial Intelligence and Machine Learning in Analog Design

The vast chemical space of potential this compound analogs necessitates the use of computational tools for efficient exploration. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful technologies in drug discovery and can be applied to the design of novel acetogenin analogs. nih.govlorentzcenter.nlresearchgate.net These approaches can be used to predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds before they are synthesized. jhidc.orgacs.org

By training ML models on existing data for acetogenins and other natural products, it is possible to develop quantitative structure-activity relationship (QSAR) models that can guide the design of more potent and selective analogs. researchgate.net Generative AI models can even design entirely new molecular structures with desired properties, inspired by the this compound scaffold. acs.org Computational docking and molecular dynamics simulations can be used to predict how these designed analogs will interact with their biological targets, providing insights into their potential mechanism of action. dovepress.comnih.govbbrc.in The integration of AI and ML into the drug discovery pipeline for this compound has the potential to significantly accelerate the development of new therapeutic agents. jhidc.org

Uncovering Additional Molecular Targets and Biological Pathways

The primary mechanism of action for many Annonaceous acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. beilstein-journals.orgmdpi.commdpi.com This leads to a depletion of ATP, which can be particularly detrimental to cancer cells with high energy demands. mdpi.complos.org However, it is likely that this compound and other acetogenins interact with multiple cellular targets, contributing to their broad range of biological activities. researchgate.net

Future research will aim to identify these additional molecular targets and elucidate the downstream biological pathways affected by this compound. Computational studies have already begun to explore other potential targets. For example, in silico docking studies have suggested that acetogenins may interact with anti-apoptotic proteins such as Bcl-2 and Bcl-Xl, potentially inducing apoptosis through alternative mechanisms. dovepress.comnih.gov Other computational work has pointed to DNA methyltransferases (DNMTs) as potential targets, suggesting a role for acetogenins in epigenetic regulation. nih.govtandfonline.com An acetogenin mimic, AA005, has been shown to activate AMP-activated protein kinase (AMPK) and induce autophagy in cancer cells. plos.org Further investigation into these and other potential targets will provide a more complete picture of the pharmacology of this compound.

Table 3: Known and Potential Molecular Targets of Annonaceous Acetogenins

TargetBiological PathwayResearch Approach
Mitochondrial Complex I Electron Transport Chain, ATP Synthesis beilstein-journals.orgmdpi.comBiochemical assays, cytotoxicity studies thieme-connect.com
Antiapoptotic Proteins (e.g., Bcl-Xl) Apoptosis dovepress.comnih.govMolecular docking and simulation dovepress.comnih.gov
DNA Methyltransferases (DNMT1) Epigenetic Regulation nih.govtandfonline.comIn silico docking and molecular dynamics nih.govtandfonline.com
AMP-activated protein kinase (AMPK) Cellular Energy Homeostasis, Autophagy plos.orgStudies with acetogenin mimics plos.org
PI3K-AKT Pathway Cell Survival, Glucose Metabolism nih.govInvestigations with acetogenin mimics nih.gov

Application of Systems Biology and Chemoproteomics for Comprehensive Understanding

To gain a holistic understanding of the cellular effects of this compound, a systems biology approach is necessary. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to model the complex interactions within a biological system. By analyzing how these different "omics" layers are perturbed by this compound, researchers can identify key pathways and networks that are modulated by the compound.

Chemoproteomics is a particularly powerful tool within this framework for identifying the direct protein targets of a small molecule in a complex biological sample. nomuraresearchgroup.comnih.govrsc.org This approach often involves synthesizing a probe molecule based on the natural product, which can then be used to "fish" for its binding partners in cell lysates or even in living cells. nih.govrsc.org These captured proteins can then be identified using mass spectrometry. nih.gov Probe-free methods are also being developed that can identify target proteins based on changes in their thermal stability upon ligand binding. nih.gov Applying these chemoproteomic strategies to this compound will be crucial for definitively identifying its full range of molecular targets and for understanding its mechanism of action on a system-wide level. nomuraresearchgroup.comnih.govdrug-dev.com

Q & A

Q. What spectroscopic methods are standard for determining the relative stereochemistry of 16,19-cis-Murisolin?

The relative stereochemistry of 16,19-cis-Murisolin is typically established using a combination of 2D homonuclear (e.g., COSY, NOESY) and heteronuclear (e.g., HSQC, HMBC) NMR spectroscopy to resolve spatial relationships between protons and carbons in the dihydroxy-THF ring. Additionally, Mosher ester analysis is employed to determine absolute configurations by comparing the Δδ values (δ_S − δ_R) of derivatized hydroxyl groups. These methods were critical in differentiating 16,19-cis-Murisolin from its stereoisomers during initial structural assignments .

Q. What are the key steps in synthesizing this compound stereoisomers for comparative studies?

Synthesis involves orthogonal tagging strategies (e.g., fluorous and OEG tags) to facilitate parallel synthesis and purification of stereoisomers. Key steps include:

  • Fragment preparation (e.g., C1–C20 and C21–C40 segments).
  • Stereoselective coupling of THF and hydroxybutenolide fragments.
  • Demixing via fluorous solid-phase extraction to isolate individual isomers. This approach enables efficient generation of stereoisomer libraries for structural and bioactivity comparisons .

Q. How do researchers validate the purity and identity of synthetic this compound compounds?

Validation relies on triangulating data from:

  • 1H/13C NMR : To confirm molecular structure and detect impurities.
  • Optical rotation : Compared to natural isolates (e.g., [α]D values).
  • Melting points : Cross-referenced with published data for natural and synthetic analogs. Discrepancies in optical rotation may require iterative synthesis or advanced spectral grouping to resolve .

Advanced Research Questions

Q. How can contradictions between optical rotation data and NMR spectral comparisons be resolved when assigning structures of synthetic this compound analogs?

Contradictions arise when synthetic isomers exhibit identical NMR spectra but divergent optical rotations. To address this:

  • Compare melting points with natural isolates, as physical properties often align more closely with structural identity than rotational data.
  • Perform iterative synthesis of candidate structures (e.g., 1.8 vs. 1.16 in the Curran group’s library) and re-evaluate spectroscopic data.
  • Apply Mosher ester analysis redundantly to confirm absolute configurations, even when spectra overlap .

Q. What methodological frameworks guide the design of stereoisomer libraries for structure-activity relationship (SAR) studies of this compound?

Libraries are designed using:

  • Orthogonal tagging : Fluorous and OEG tags enable parallel synthesis and purification of isomers.
  • Spectral grouping : Group compounds with identical NMR profiles to reduce redundancy.
  • Bioactivity clustering : Prioritize isomers showing cytotoxic activity disparities despite structural similarities. This strategy optimizes resource allocation and identifies critical stereochemical determinants of bioactivity .

How should researchers formulate hypothesis-driven questions to investigate the bioactivity mechanisms of this compound?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions, such as:

  • Does the C4,C34-anti configuration in 16,19-cis-Murisolin enhance mitochondrial targeting compared to syn isomers?
  • How do THF ring substituents influence potency against multidrug-resistant cancer lines? Pair this with the PICO framework (Population, Intervention, Comparison, Outcome) to structure experimental validation .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing cytotoxic activity data across this compound stereoisomers?

  • Multivariate analysis : Principal component analysis (PCA) to correlate stereochemical features (e.g., THF ring geometry) with IC50 values.
  • Dose-response modeling : Fit activity data to sigmoidal curves to quantify potency differences.
  • Cluster analysis : Group isomers by bioactivity profiles to identify critical structural motifs. Ensure transparency in data preprocessing (e.g., normalization, outlier removal) to avoid bias .

Q. How can researchers address reproducibility challenges in synthesizing 16,19-cis-Murisolin analogs?

  • Detailed protocols : Document reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., HPLC gradients).
  • Cross-lab validation : Collaborate with independent groups to replicate key steps (e.g., Mosher ester derivatization).
  • Open data sharing : Publish raw NMR and chromatographic data in supplementary materials for peer review .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to using animal-derived materials (e.g., Annona muricata seeds) in isolating 16,19-cis-Murisolin?

  • Follow institutional protocols for sustainable sourcing and biodiversity agreements.
  • Acknowledge indigenous knowledge in discovery contexts (e.g., traditional uses of Annona species).
  • Adhere to the Nagoya Protocol for access and benefit-sharing when using genetic resources .

Q. How should researchers handle inconclusive spectral data during structural reassignment of historical murisolin analogs?

  • Transparent reporting : Clearly state limitations in spectral resolution or sample purity.
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts for candidate structures.
  • Peer consensus : Engage in collaborative forums to reconcile conflicting interpretations .

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